molecular formula C10H19BrO B13488409 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane

1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane

Cat. No.: B13488409
M. Wt: 235.16 g/mol
InChI Key: KXXVQZSIDSNGEG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is a brominated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with a bromomethyl (-CH₂Br) group and a 2-butoxyethyl (-O-(CH₂)₂-O-C₄H₉) group at the same carbon atom. Cyclopropane derivatives are widely studied due to their ring strain, which enhances reactivity in ring-opening or substitution reactions .

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane

InChI

InChI=1S/C10H19BrO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3

InChI Key

KXXVQZSIDSNGEG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC1(CC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and butoxyethyl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the alkylation of the bromomethyl group with 2-butoxyethanol under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Cyclopropylmethyl alcohol, cyclopropylmethyl cyanide, cyclopropylmethyl amines.

    Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl aldehyde, cyclopropylmethyl carboxylic acid.

    Reduction: Cyclopropylmethyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the butoxyethyl group can influence the compound’s solubility and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the cyclopropane ring significantly influence chemical behavior. Key analogs and their structural distinctions include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane -CH₂Br, -O-(CH₂)₂-O-C₄Hₙ C₁₀H₁₇BrO₂ 265.15* Ether chain (polar, flexible)
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane -CH₂Br, -CF₃ C₅H₆BrF₃ 209.00 Electron-withdrawing CF₃ group
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane -CH₂Br, -CHF₂ C₅H₇BrF₂ 193.02 Moderate electronegativity
(Chloromethyl)cyclopropane -CH₂Cl C₄H₇Cl 90.55 Smaller halogen (Cl vs. Br)
1-(4-Chlorophenyl)-cyclopropane acetonitrile -C₆H₄Cl, -CN C₁₀H₉ClN 178.64 Aromatic substituent, nitrile group

Notes:

  • Fluorinated derivatives (e.g., -CF₃) exhibit strong electron-withdrawing effects, activating the bromomethyl group for nucleophilic substitution .
  • Aromatic-substituted cyclopropanes (e.g., 1-(4-chlorophenyl)) are common in medicinal chemistry due to enhanced binding interactions .

Physical and Chemical Properties

  • Boiling/Melting Points :

    • Bromine’s larger atomic radius compared to chlorine increases molecular weight and boiling points (e.g., (bromomethyl)cyclopropane vs. (chloromethyl)cyclopropane) .
    • The 2-butoxyethyl group’s ether oxygen may enhance hydrogen bonding, increasing solubility in polar solvents relative to fluorinated analogs .
  • Reactivity :

    • Bromomethyl groups are superior leaving groups compared to chloromethyl, facilitating nucleophilic substitutions (e.g., SN2 reactions) .
    • Electron-withdrawing substituents (e.g., -CF₃) accelerate substitution reactions, whereas electron-donating groups (e.g., -O-C₄H₉) may stabilize intermediates .

Biological Activity

Overview

1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group and a butoxyethyl substituent, contributing to its reactivity and interaction with biological systems.

  • Molecular Formula : C8H15Br
  • Molecular Weight : 207.12 g/mol
  • CAS Number : 2708180-61-2

The biological activity of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is primarily attributed to its ability to form reactive intermediates. Upon exposure to various conditions, such as heat or light, the bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of electrophilic species that can interact with nucleophiles in biological molecules, including proteins and nucleic acids.

Biological Activities

Research indicates that compounds similar to 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that cyclopropane derivatives can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
  • Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to be mediated through the formation of covalent bonds with cellular macromolecules, leading to apoptosis.
  • Enzyme Inhibition : There are indications that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis.

Case Study 1: Antimicrobial Activity

A study conducted by researchers explored the antimicrobial properties of various brominated compounds, including 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis via mitochondrial pathway
MCF-725DNA damage and cell cycle arrest

Case Study 3: Enzyme Inhibition

Research highlighted the potential of this compound as an acetyl-CoA carboxylase (ACC) inhibitor. ACC plays a crucial role in fatty acid metabolism, and inhibition could lead to reduced lipid synthesis. In vitro assays showed that at concentrations above 10 µM, significant inhibition was observed.

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